(S,S)-TAPI-1

ADAM17 TACE in vivo

Select (S,S)-TAPI-1 for its superior serum stability over TAPI-0, ensuring reliable, sustained TACE/ADAM17 inhibition in long-term cell-based assays and in vivo arthritis models. Its key aminoethyl modification prevents the data variability associated with rapid degradation. Ideal for inflammation and oncology research, this tool compound offers validated in vivo efficacy at 10 mg/kg and blocks shedding of multiple pro-inflammatory mediators. Choose this specific analog to avoid the off-target ACE inhibition of TAPI-2 and ensure reproducible, ADAM17-focused results.

Molecular Formula C26H37N5O5
Molecular Weight 499.6 g/mol
CAS No. 163847-77-6
Cat. No. B1139318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TAPI-1
CAS163847-77-6
Molecular FormulaC26H37N5O5
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
InChIInChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1
InChIKeyAWNBSWDIOCXWJW-WTOYTKOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TAPI-1 (CAS 163847-77-6): Baseline Identity and Mechanism for Scientific Procurement


(S,S)-TAPI-1 (TNF-α Protease Inhibitor-1) is a hydroxamate-based small molecule inhibitor that targets the metalloprotease TACE (TNF-α Converting Enzyme, also known as ADAM17) and, to a lesser extent, other matrix metalloproteinases (MMPs) . Its primary mechanism is the blockade of ectodomain shedding of cell surface proteins, including the pro-inflammatory cytokine TNF-α and its receptors p60 TNFR and p80 TNFR [1]. The compound is a structural analog of the earlier inhibitor TAPI-0 but incorporates a key aminoethyl modification at the alanyl group, a structural change that directly impacts its stability profile in biological matrices [2]. (S,S)-TAPI-1 serves as a reference tool compound for studying ADAM17-mediated proteolytic processing in inflammation, oncology, and neurology research contexts.

Why (S,S)-TAPI-1 Cannot Be Casually Substituted: The Risk of Experimental Divergence


Direct substitution of (S,S)-TAPI-1 with its closest structural analog, TAPI-0, or with other broad-spectrum MMP inhibitors like TAPI-2, introduces significant experimental risk. While TAPI-0 shares a similar in vitro efficacy profile against purified enzymes , it demonstrates markedly lower stability in serum, limiting its utility in cell culture models requiring extended incubation or in vivo applications . Conversely, the broader-spectrum inhibitor TAPI-2 exhibits weak inhibition of MMPs (IC50 ≈ 20 µM) and off-target inhibition of Angiotensin-Converting Enzyme (ACE) , potentially confounding results in cardiovascular or inflammatory studies. Even within the TAPI class, the specific substrate shedding profile is not uniform; potency can vary by an order of magnitude depending on the cellular context and the specific protein being shed, making generic substitution a direct threat to data reproducibility.

(S,S)-TAPI-1 Evidence Guide: Quantified Differentiation from Analogs for Informed Procurement


Enhanced Serum Stability Enables Robust In Vivo and Long-Term Culture Studies

(S,S)-TAPI-1 is structurally modified with an aminoethyl group, conferring greater stability in serum compared to its direct structural analog, TAPI-0 [1]. While both compounds exhibit similar in vitro potency, TAPI-0 is prone to degradation in biological matrices, which can lead to inconsistent results over time . This differential stability is critical for in vivo studies, where (S,S)-TAPI-1 has been successfully administered intraperitoneally to mice at 10 mg/kg in a multi-day arthritis model, demonstrating its functional durability [2].

ADAM17 TACE in vivo pharmacology stability

Broad Substrate Shedding Inhibition with Defined Potency Ranges

(S,S)-TAPI-1 exhibits a broad and well-characterized profile for blocking the shedding of multiple disease-relevant substrates. It inhibits the release of soluble TNF-α with an IC50 range of 50-100 µM and its receptors p60 TNFR (IC50 = 5-10 µM) and p80 TNFR (IC50 = 25-50 µM) . This pattern of inhibition is distinct from other inhibitors like TAPI-2, which is a weak inhibitor of MMPs (IC50 ≈ 20 µM) and has off-target activity against ACE (IC50 = 18 µM) . The differential potency across these substrates allows for nuanced control of signaling pathways.

inflammation cytokine TNF-alpha shedding ADAM17

Context-Dependent Potency in sAPPα Shedding Assays

The inhibitory potency of (S,S)-TAPI-1 on amyloid precursor protein (APP) shedding is highly context-dependent, a critical consideration for experimental design. It inhibits TACE-dependent constitutive release of co-transfected APP695 with an IC50 of 0.92 µM, a value significantly lower than the IC50s for inhibition of either constitutive or receptor-regulated sAPPα shedding mediated by endogenous secretases [1]. In contrast, the same compound shows a much weaker effect on constitutive (IC50 = 8.09 µM) and muscarinic receptor-stimulated (IC50 = 3.61 µM) sAPPα release in HEK-293 cells . This highlights that TAPI-1's functional potency is not a single value and must be validated in the specific cellular model.

neuroscience APP Alzheimer's shedding ADAM17

Functional Selectivity Profile vs. Next-Generation Dual ADAM10/17 Inhibitors

When compared to more modern dual inhibitors like GW280264X, (S,S)-TAPI-1 offers a distinct selectivity profile. GW280264X is a potent inhibitor of both ADAM17 (IC50 = 8.0 nM) and ADAM10 (IC50 = 11.5 nM) . In contrast, (S,S)-TAPI-1 is known to rapidly inhibit ADAM17 and ADAM10, but with a bias toward ADAM17-mediated shedding [1]. Its weaker potency (e.g., IC50 of ~100 nM for TACE in some assays ) and different chemotype provide a valuable tool for dissecting the relative contributions of ADAM17 versus ADAM10 in complex biological processes, which is not possible with a potent, equipotent dual inhibitor.

ADAM10 ADAM17 selectivity protease inhibitor

Quantified Inhibition of Disease-Relevant TNF-α Processing in Monocytes

(S,S)-TAPI-1 demonstrates functional inhibition of TNF-α processing in a physiologically relevant cell model. It prevents both unstimulated and PMA-induced release of the soluble form of TNF-α from the human monocytic cell line THP-1 and from human peripheral blood monocytes [1]. This activity is a key differentiator from earlier compounds like TAPI-0, which was originally characterized for blocking TNF-α release in transfected COS-7 cells, an artificial overexpression system . The demonstration of activity in primary human cells and a relevant immune cell line validates its utility for studying native inflammatory pathways.

inflammation monocyte TNF-alpha sepsis immunology

Distinct In Vivo Application Profile vs. Clinical-Stage ADAM17 Inhibitors

Unlike highly potent, clinical-stage ADAM17 inhibitors that are often limited by mechanism-based toxicity (e.g., hepatotoxicity or increased susceptibility to infection), (S,S)-TAPI-1 serves as a viable in vivo tool compound. It has been successfully administered intraperitoneally at 10 mg/kg in a murine model of septic arthritis, demonstrating anti-arthritic and anti-inflammatory effects without reported overt toxicity in that model [1]. This contrasts with more potent inhibitors like GW280264X, which, despite their high potency (IC50 = 8.0 nM for ADAM17 ), are often reserved for short-term mechanistic studies due to a narrower therapeutic index. (S,S)-TAPI-1's moderate potency and established in vivo dosing regimen provide a pragmatic solution for animal studies requiring chronic or repeated dosing.

in vivo pharmacology arthritis ADAM17 comparative

(S,S)-TAPI-1 Application Scenarios: Translating Evidence into Experimental Design


In Vivo Models of Chronic Inflammation

For researchers studying chronic inflammatory conditions like rheumatoid or septic arthritis, (S,S)-TAPI-1 is an optimal choice. Its enhanced serum stability relative to TAPI-0 and its demonstrated efficacy in a multi-day murine arthritis model at 10 mg/kg [1] provide a validated and practical in vivo tool. The compound's ability to inhibit shedding of multiple pro-inflammatory mediators (TNF-α, TNFRs) from primary human monocytes [2] further supports its translational relevance in these models.

Dissecting ADAM17- vs. ADAM10-Mediated Shedding

When a study aims to delineate the specific contributions of ADAM17 from the closely related ADAM10 protease, (S,S)-TAPI-1 provides a key point of differentiation. Its functional bias toward ADAM17 and its context-dependent potency on APP shedding [1] offer a distinct pharmacological profile compared to equipotent dual ADAM10/17 inhibitors like GW280264X (ADAM10 IC50 = 11.5 nM, ADAM17 IC50 = 8.0 nM) [2]. This allows for more nuanced conclusions about the protease responsible for a given shedding event.

Long-Term Cell Culture Studies of Ectodomain Shedding

In experiments requiring prolonged incubation with an inhibitor (e.g., 24-72 hour differentiation or stimulation assays), (S,S)-TAPI-1 is preferred over its less stable analog, TAPI-0. The aminoethyl modification in (S,S)-TAPI-1 confers greater stability in tissue culture media and serum , ensuring sustained target inhibition throughout the experiment and preventing the data variability associated with compound degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-TAPI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.